molecular formula C8H17ClO3 B14647554 Acetic acid;2-chlorohexan-1-ol CAS No. 55704-80-8

Acetic acid;2-chlorohexan-1-ol

Cat. No.: B14647554
CAS No.: 55704-80-8
M. Wt: 196.67 g/mol
InChI Key: ZZBMJIOXHRGLPI-UHFFFAOYSA-N
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Description

Acetic acid;2-chlorohexan-1-ol is an organic compound with the molecular formula C8H17ClO3. This compound is a derivative of acetic acid and 2-chlorohexan-1-ol, combining the properties of both components. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-chlorohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chlorohexan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-chlorohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2-chlorohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;2-chlorohexan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chlorohexan-1-ol: A related compound with similar chemical properties but lacking the acetic acid moiety.

    Chloroacetic acid: Another related compound with a chlorine atom attached to the acetic acid structure.

Uniqueness

Acetic acid;2-chlorohexan-1-ol is unique due to its combined properties of acetic acid and 2-chlorohexan-1-ol. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

55704-80-8

Molecular Formula

C8H17ClO3

Molecular Weight

196.67 g/mol

IUPAC Name

acetic acid;2-chlorohexan-1-ol

InChI

InChI=1S/C6H13ClO.C2H4O2/c1-2-3-4-6(7)5-8;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

ZZBMJIOXHRGLPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)Cl.CC(=O)O

Origin of Product

United States

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